![molecular formula C7H4FNOS B176209 6-Fluorbenzo[d]isothiazol-3(2H)-on CAS No. 159803-11-9](/img/structure/B176209.png)

6-Fluorbenzo[d]isothiazol-3(2H)-on

Übersicht

Beschreibung

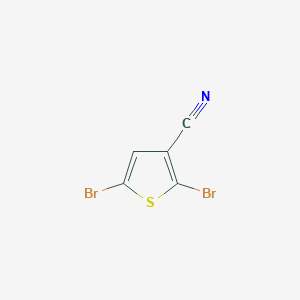

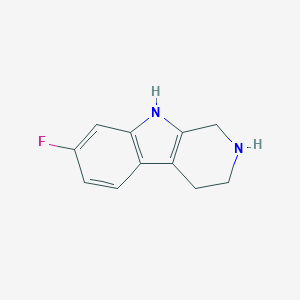

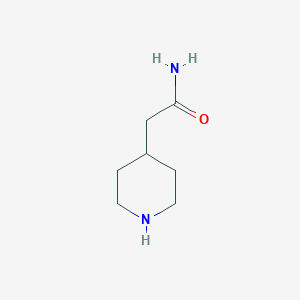

6-Fluorobenzo[d]isothiazol-3(2H)-one is an organic compound that is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered aromatic ring that contains a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond .

Synthesis Analysis

The synthesis of 6-Fluorobenzo[d]isothiazol-3(2H)-one involves a selective [3 + 2] cycloaddition reaction with in situ formed azomethine ylide . Another study demonstrated that these compounds inhibited hDAAO via an allosteric, covalent mechanism .Molecular Structure Analysis

The molecular structure of 6-Fluorobenzo[d]isothiazol-3(2H)-one is similar to that of isothiazole, with the addition of a fluorine atom . The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis

6-Fluorobenzo[d]isothiazol-3(2H)-one has been shown to participate in selective [3 + 2] cycloaddition reactions with in situ formed azomethine ylide . It has also been demonstrated to inhibit hDAAO via an allosteric, covalent mechanism .Wissenschaftliche Forschungsanwendungen

Hemmung der humanen D-Aminosäureoxidase

6-Fluorbenzo[d]isothiazol-3(2H)-on: wurde als allosterischer, kovalenter Inhibitor der humanen D-Aminosäureoxidase (hDAAO) identifiziert. Dieses Enzym ist mit der Pathophysiologie der Schizophrenie verbunden, und Inhibitoren können als potenzielle Therapeutika dienen. Die Verbindung wurde während eines Hochdurchsatz-Screenings entdeckt, das darauf abzielte, neue Inhibitoren zu finden, die die Aktivität des Enzyms modulieren könnten .

Potenzielle Rolle bei der Behandlung von Schizophrenie

Polymorphismen im Gen G72, das mit dem Schizophrenie-Risiko assoziiert ist, wurden biochemisch mit der hDAAO-Aktivität in Verbindung gebracht. Die regulatorische Wirkung des G72-Genprodukts auf hDAAO legt nahe, dass Inhibitoren wie This compound therapeutische Anwendungen bei der Behandlung von Schizophrenie haben könnten .

Allosterische Modulation von Enzymen

Der Wirkmechanismus der Verbindung als allosterischer Modulator ist bedeutsam. Allosterische Modulatoren binden an ein Enzym an einer anderen Stelle als dem aktiven Zentrum und induzieren Konformationsänderungen, die die Aktivität des Enzyms beeinflussen. Diese Eigenschaft kann bei der Entwicklung neuer Medikamente genutzt werden, die auf die Enzymregulation abzielen .

Kovalente Bindung für die Medikamentenentwicklung

Die Fähigkeit von This compound, kovalent an Zielenzyme zu binden, bietet einen einzigartigen Ansatz für die Medikamentenentwicklung. Kovalente Inhibitoren bilden eine dauerhafte Bindung mit ihrem Ziel, was zu einer längeren Wirksamkeit führen kann. Dies erfordert jedoch auch eine sorgfältige Abwägung möglicher Off-Target-Effekte und Toxizität .

Referenzstandard für pharmazeutische Tests

Als Verbindung mit genau definierten chemischen Eigenschaften dient This compound als Referenzstandard in pharmazeutischen Tests. Es trägt dazu bei, die Genauigkeit und Zuverlässigkeit analytischer Methoden zu gewährleisten, die bei der Entwicklung und Qualitätskontrolle pharmazeutischer Produkte eingesetzt werden .

Forschung zu chemischen Eigenschaften

Die detaillierten chemischen Eigenschaften von This compound, wie z. B. Schmelzpunkt, Siedepunkt und Dichte, sind für die Forschung von Interesse. Das Verständnis dieser Eigenschaften ist unerlässlich für die Synthese und Anwendung der Verbindung in verschiedenen wissenschaftlichen Bereichen .

Wirkmechanismus

Zukünftige Richtungen

There is significant interest in the therapeutic potential of 6-Fluorobenzo[d]isothiazol-3(2H)-one and its analogues . Their sensitivity to reducing agents and their capacity to bind cysteines covalently would need to be addressed during therapeutic drug development . Another study showed promising antiplatelet activity, suggesting potential for further investigation in the field of cardiovascular research .

Eigenschaften

IUPAC Name |

6-fluoro-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQRIPHXCTXOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333081 | |

| Record name | 6-Fluoro-1,2-benzothiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

159803-11-9 | |

| Record name | 6-Fluoro-1,2-benzothiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

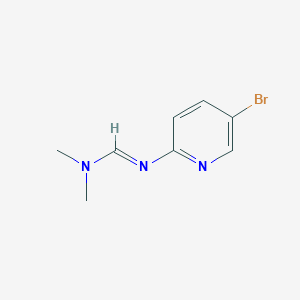

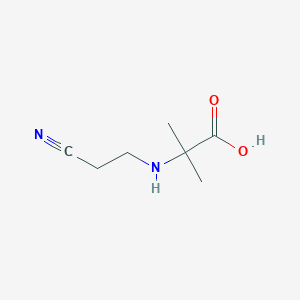

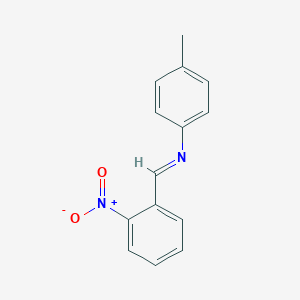

Feasible Synthetic Routes

Q1: What is the mechanism of action of 6-Fluorobenzo[d]isothiazol-3(2H)-one against bacteria like Acinetobacter baumannii?

A1: 6-Fluorobenzo[d]isothiazol-3(2H)-one acts by inhibiting the enzymatic activity of OhrB, a peroxidase found in bacteria like Acinetobacter baumannii [, ]. OhrB plays a crucial role in detoxifying organic hydroperoxides, which are toxic byproducts of cellular metabolism and oxidative stress. By inhibiting OhrB, 6-Fluorobenzo[d]isothiazol-3(2H)-one reduces the bacteria's ability to cope with oxidative stress, potentially leading to cell death [].

Q2: How does 6-Fluorobenzo[d]isothiazol-3(2H)-one enhance the activity of kanamycin?

A2: While the exact mechanism of synergy is not fully elucidated in the provided research, 6-Fluorobenzo[d]isothiazol-3(2H)-one's ability to inhibit OhrB and increase susceptibility to oxidative stress is likely a contributing factor. This heightened sensitivity, coupled with kanamycin's mechanism of action, appears to create a synergistic effect, effectively lowering the minimal inhibitory concentration (MIC) of kanamycin needed to inhibit bacterial growth []. This effect was observed even in challenging cases like New Delhi metallo-β-lactamase (NDM-1)-producing carbapenem-resistant Klebsiella pneumoniae [].

Q3: Is there any evidence of resistance development to 6-Fluorobenzo[d]isothiazol-3(2H)-one?

A3: The research identified mutations in the plasmid-derived ohrB gene in spontaneously resistant mutants of Acinetobacter baumannii []. This finding suggests that bacteria could potentially develop resistance to 6-Fluorobenzo[d]isothiazol-3(2H)-one by altering the ohrB gene or potentially other related pathways involved in oxidative stress response. Further investigation is needed to determine the prevalence and clinical significance of such resistance mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)